molecular formula C23H19NO4S B2353997 (4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114659-36-7

(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2353997
CAS No.: 1114659-36-7
M. Wt: 405.47
InChI Key: BXTOUJPIKWJSEA-UHFFFAOYSA-N
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Description

The compound "(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" belongs to the 1,4-benzothiazine family, characterized by a sulfur- and nitrogen-containing heterocyclic core. The structure includes a 4-methoxyphenyl group attached via a ketone linkage and a 3-methylphenyl substituent on the benzothiazine ring.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-6-5-7-18(14-16)24-15-22(23(25)17-10-12-19(28-2)13-11-17)29(26,27)21-9-4-3-8-20(21)24/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTOUJPIKWJSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone represents a novel class of benzothiazine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity, synthesis, and pharmacological implications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N2O4SC_{23}H_{21}N_{2}O_{4}S, with a molecular weight of approximately 439.9 g/mol. The structure features a benzothiazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H21N2O4SC_{23}H_{21}N_{2}O_{4}S
Molecular Weight439.9 g/mol
CAS Number1114653-42-7

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various strains of bacteria and fungi. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of ≤0.25 μg/mL.
  • Gram-negative bacteria : Demonstrated activity against Acinetobacter baumannii (MIC ≤0.25 μg/mL).
  • Fungal strains : Exhibited antifungal activity against Candida albicans and Cryptococcus neoformans, both with MIC ≤0.25 μg/mL.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that the compound possesses selective toxicity. For example, in vitro studies revealed:

  • CC₅₀ values (the concentration required to kill 50% of the cells) ranged from 0.52 μM to >32 μM depending on the analog tested.
  • The compound exhibited lower toxicity profiles compared to other benzothiazine derivatives, indicating a favorable therapeutic index.

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of fungal cell membranes. This dual action enhances its therapeutic potential against both bacterial and fungal infections.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several benzothiazine derivatives, including our compound. The results indicated that:

  • The compound outperformed several existing antibiotics in inhibiting growth against resistant strains.
  • It demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines:

  • It showed significant cytotoxic effects on HeLa and MCF-7 cells with IC₅₀ values ranging from 5 to 10 μM.
  • The selectivity index suggested that it could be further developed as an anticancer agent with minimal side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure and Substituent Variations

Key structural analogs (Table 1) share the 1,4-benzothiazine backbone but differ in substituents and additional functional groups:

Table 1: Structural Comparison of Benzothiazine Derivatives

Compound Name Core Structure R1 Substituent R2 Substituent Additional Groups
Target Compound 1,4-benzothiazine 4-methoxyphenyl 3-methylphenyl None
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 1,4-benzothiazine Phenyl 4-butylphenyl None
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 1,4-benzothiazine 4-ethylphenyl 3-methylphenyl 7-fluoro
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine 1,4-benzoxathiine 6-methoxy Thiophen-2-yl None
Key Observations:
  • R1 Position : The target compound’s 4-methoxyphenyl group introduces electron-donating methoxy substituents, contrasting with phenyl () or ethylphenyl () groups.
  • R2 Position : The 3-methylphenyl group is conserved in the target and compounds but replaced with 4-butylphenyl in .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Molecular Weight and Solubility : The 4-butylphenyl group in increases hydrophobicity compared to the target’s methoxyphenyl group. The 7-fluoro substituent in may enhance metabolic stability .
  • Elemental Composition : For benzoxathiine derivatives (), calculated values (C: 70.29%, H: 4.72%) align closely with experimental results (C: 70.26%, H: 4.79%), suggesting high purity and structural integrity .

Structural Analysis Techniques

Crystallographic software like SHELX and ORTEP () are industry standards for resolving anisotropic displacement parameters and molecular geometries . These tools enable precise comparison of bond lengths, angles, and ring puckering (e.g., Cremer-Pople coordinates in ) .

Quantitative Similarity Assessment

Chemoinformatic studies () highlight Tanimoto coefficients for quantifying structural similarity. The target compound and ’s analog share a benzothiazine core and 3-methylphenyl group, yielding a higher similarity score than with benzoxathiine derivatives () .

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